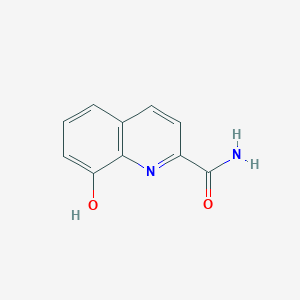

8-Hydroxyquinoline-2-carboxamide

Descripción

Historical Context and Evolution of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Research

The journey of 8-hydroxyquinoline and its derivatives in chemical research began with the first synthesis of 8-hydroxyquinoline itself in 1880 by Hugo Weidel and Albert Cobenzl. wikipedia.org Initially, its structure was not fully elucidated, but subsequent work by chemists like Zdenko Hans Skraup led to the correct identification of its isomeric form. wikipedia.org The early 20th century marked a turning point with the discovery of the insoluble chelates of 8-hydroxyquinoline, highlighting its potential as a chelating agent. wikipedia.org This property became a cornerstone of its diverse applications.

Over the decades, research on 8-hydroxyquinoline derivatives has expanded significantly, driven by their wide-ranging biological activities and coordination chemistry. nih.govscispace.comrroij.com These derivatives have been investigated for their antiseptic, disinfectant, and pesticide properties. wikipedia.org The core 8-hydroxyquinoline structure has been recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity, leading to the development of novel bioactive agents. rsc.org Synthetic strategies such as the Skraup and Friedlander methods have been instrumental in creating a vast library of these derivatives, each with unique properties. rroij.com The introduction of various substituents onto the quinoline (B57606) ring has allowed for the fine-tuning of their electronic and steric characteristics, influencing their biological and chemical behavior. nih.govscispace.com

Significance of the 8-Hydroxyquinoline-2-carboxamide Scaffold in Contemporary Academic Research

Contemporary research highlights the significance of this scaffold in several areas. For instance, derivatives of 8-quinoline-2-carboxamide have been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov The ability of the 8-hydroxyquinoline scaffold to act as a blocker for the histamine (B1213489) receptor 2 (HRH2) has also been identified, opening avenues for the development of new treatments for conditions like peptic ulcers and acid reflux. nih.govresearchgate.net Furthermore, the structural framework of this compound allows for the creation of hybrid molecules with other bioactive compounds, potentially leading to enhanced or novel therapeutic properties. nih.gov

Scope and Objectives of Research on this compound

The primary goals of research on this compound are multifaceted and span various scientific disciplines. A significant focus is on the synthesis of new derivatives and the investigation of their structure-activity relationships. nih.gov Researchers aim to understand how modifications to the core structure impact its biological and chemical properties. This includes exploring different substituents on the quinoline ring and the carboxamide nitrogen.

A major objective is the exploration of the therapeutic potential of these compounds. This involves screening for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. scispace.comrroij.com For example, studies have evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. nih.gov

Another key area of research is the study of the coordination chemistry of this compound with different metal ions. uncw.edu This is crucial for understanding its mechanism of action in biological systems, as its activity is often linked to its ability to chelate metal ions. researchgate.net The development of new analytical methods and sensors based on the fluorescent properties of its metal complexes is also an active area of investigation. scispace.comrroij.com The fundamental understanding of its chemical and physical properties, including its protonation equilibria and crystal structure, forms the basis for all these applied research directions. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-hydroxyquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPADBAAMHWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385314 | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6759-79-1 | |

| Record name | 2-Quinolinecarboxamide, 8-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6759-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-hydroxyquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 8 Hydroxyquinoline 2 Carboxamide and Its Analogs

Classical and Modern Synthetic Routes to 8-Hydroxyquinoline-2-carboxylic Acid Precursors

The foundational precursor for the synthesis of 8-hydroxyquinoline-2-carboxamides is 8-hydroxyquinoline-2-carboxylic acid (8-HQA). nih.gov This key intermediate is a naturally occurring iron chelator found in the gut of certain lepidopteran larvae. nih.govrsc.orgresearchgate.net Its synthesis and the subsequent derivatization are crucial steps in accessing the target carboxamides.

Indirect Pathways to 8-Hydroxyquinoline-2-Carboxylic Acid (e.g., Oxidation of Quinaldine (B1664567) Derivatives)

One of the classical approaches to synthesizing 8-hydroxyquinoline-2-carboxylic acid involves the oxidation of corresponding quinaldine derivatives. This method provides a reliable route to the carboxylic acid precursor, which can then be used in subsequent amidation reactions.

Formation of the Carboxamide Moiety: Amidation and Coupling Reactions

The final step in the synthesis of 8-hydroxyquinoline-2-carboxamides involves the formation of the amide bond. This is typically achieved through the coupling of 8-hydroxyquinoline-2-carboxylic acid with a variety of amines.

Condensation of Activated 8-Hydroxyquinoline-2-carboxylic Acid with Amines (e.g., Anilines, Sulfanilamide)

A common method for forming the carboxamide is the condensation of an activated form of 8-hydroxyquinoline-2-carboxylic acid with various amines, including anilines and sulfanilamide (B372717). nih.gov For instance, the reaction of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride (B1173362) has been shown to produce 8-hydroxy-N-phenylquinoline-2-carboxamides in good yields (61–79%). nih.gov This approach allows for the introduction of diverse substituents on the phenyl ring, leading to a library of analogs.

Microwave-Assisted Synthesis Approaches

To enhance reaction efficiency, microwave-assisted synthesis has been employed for the preparation of 8-hydroxyquinoline-2-carboxamides. nih.govrsc.orgresearchgate.net This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. nih.gov For example, the microwave-assisted synthesis of thirty-two mono-, di-, and tri-substituted 8-hydroxyquinoline-2-carboxanilides has been reported, demonstrating the utility of this method for generating a diverse set of compounds. nih.gov

Chemoselective Acylation Principles (e.g., C2-Amide Formation)

In molecules containing multiple reactive sites, such as 2-amino-8-quinolinol, chemoselective acylation is crucial for achieving the desired product. rsc.orgresearchgate.netrsc.orgresearchgate.net Research has shown that the selective formation of C2-amides can be achieved by treating the anionic nucleophile of 2-amino-8-quinolinol with less reactive acylating agents like acyl imidazolides or esters. rsc.orgresearchgate.netrsc.org This strategy prevents the competing acylation of the C8-hydroxy group. rsc.orgresearchgate.netrsc.org The choice of base and acylating agent plays a significant role in directing the chemoselectivity of the reaction. rsc.org

HATU-Mediated Coupling Methods

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a highly effective coupling reagent used in amide bond formation. wikipedia.orgfishersci.co.uk It is often used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgresearchgate.net The process involves the activation of the carboxylic acid by HATU to form an active ester, which then readily reacts with an amine to yield the desired amide. wikipedia.org This method is known for its high coupling efficiency and fast reaction rates, making it a valuable tool in the synthesis of 8-hydroxyquinoline-2-carboxamides. wikipedia.orgpeptide.com

Structural Modifications and Derivatization at Various Positions

The 8-hydroxyquinoline (B1678124) scaffold serves as a versatile platform for extensive structural modifications, enabling the fine-tuning of its chemical and biological properties. Derivatization strategies targeting various positions of the quinoline (B57606) ring and its carboxamide functionality have led to the development of a diverse library of analogs with tailored characteristics. These modifications are crucial for exploring structure-activity relationships and optimizing the potential of 8-hydroxyquinoline-2-carboxamide derivatives.

N-Substitution on the Amide Nitrogen (e.g., Phenyl, Sulfamoylphenyl)

Modification of the amide nitrogen in this compound has been a key strategy to introduce diverse functionalities and modulate the compound's properties. The synthesis of N-substituted analogs, particularly with phenyl and sulfamoylphenyl groups, has been extensively explored.

One common synthetic route involves the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines. nih.govmdpi.com For instance, a series of N-phenylquinoline-2-carboxamides with various substituents on the phenyl ring have been prepared by reacting 8-hydroxyquinoline-2-carboxylic acid with the corresponding anilines in the presence of phosphorus trichloride, yielding the desired products in good amounts (61–79%). nih.govmdpi.com This method allows for the introduction of a wide range of functional groups onto the phenyl ring, thereby influencing the electronic properties and lipophilicity of the final compounds. nih.gov

Another significant class of N-substituted derivatives is the N-(4-sulfamoylphenyl)quinoline-2-carboxamides. The synthesis of these compounds typically begins with the preparation of 8-hydroxyquinoline-2-carboxylic acid from 8-hydroxyquinaldine (B167061) via oxidation. nih.gov This intermediate is then coupled with sulfanilamide using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to form the 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide intermediate. nih.gov

Table 1: Examples of N-Substituted this compound Analogs

| Substituent on Amide Nitrogen | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Phenyl and substituted phenyls | Condensation | 8-Hydroxyquinoline-2-carboxylic acid, Substituted anilines, Phosphorus trichloride | nih.govmdpi.com |

| 4-Sulfamoylphenyl | Amide coupling | 8-Hydroxyquinoline-2-carboxylic acid, Sulfanilamide, HATU, DIPEA | nih.gov |

| 3-(Trifluoromethyl)phenyl | Microwave-assisted synthesis | 8-Hydroxyquinoline-2-carboxylic acid, 3-(Trifluoromethyl)aniline, PCl3 | researchgate.net |

| 4-(Trifluoromethyl)phenyl | Microwave-assisted synthesis | 8-Hydroxyquinoline-2-carboxylic acid, 4-(Trifluoromethyl)aniline, PCl3 | researchgate.net |

O-Alkylation and Other Modifications at the 8-Hydroxy Group

The phenolic hydroxyl group at the 8-position of the quinoline ring is a prime site for modification, with O-alkylation being a common strategy to alter the compound's chelating ability and lipophilicity. This modification is typically achieved by reacting the 8-hydroxyquinoline derivative with various alkyl or benzyl (B1604629) halides in the presence of a base. nih.gov

For example, a series of 8-alkoxy-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by the O-alkylation of 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide. nih.gov The reaction is carried out by stirring the parent compound with an appropriate alkyl or benzyl halide in acetone (B3395972) with potassium carbonate as the base. nih.gov This straightforward method allows for the introduction of a variety of alkyl and benzyl groups, leading to derivatives with modified physicochemical properties. nih.gov

The synthesis of 8-alkoxy-substituted quinaldines, which can serve as precursors for further derivatization, also follows a simple alkyl halide substitution of 8-hydroxy-2-methylquinoline in DMF under basic conditions. nih.gov The protection of the 8-hydroxy group is also a crucial step in synthetic sequences that require reactions at other positions of the quinoline ring, such as Suzuki cross-coupling reactions. rroij.comscispace.com The benzyl group is a commonly used protecting group due to its ease of removal by catalytic hydrogen transfer. rroij.comscispace.com

Table 2: Examples of O-Alkylated 8-Hydroxyquinoline Derivatives

| O-Alkyl/Aryl Group | Starting Material | Reagents | Reference |

|---|---|---|---|

| Various alkyl and benzyl groups | 8-Hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Alkyl/benzyl halide, K₂CO₃, Acetone | nih.gov |

| Methoxy (B1213986) | 2-Chloro-8-hydroxyquinoline | Methyl iodide, K₂CO₃, Acetone | bsu.edu |

| Propargyl | 8-Hydroxyquinoline | Propargyl bromide, K₂CO₃, Acetone | nih.gov |

| Ethoxy, Propoxy, Butoxy | 8-Hydroxy-2-methylquinoline | Corresponding alkyl halide, Base, DMF | nih.gov |

Halogenation and Other Ring Substitutions

The introduction of halogen atoms and other substituents onto the quinoline ring of this compound is a well-established strategy to modulate its biological and physicochemical properties. Halogenation can significantly impact lipophilicity and electronic distribution within the molecule.

The synthesis of halogenated 8-hydroxyquinoline-2-carboxanilides has been achieved through microwave-assisted synthesis. researchgate.net This method involves the condensation of 8-hydroxyquinoline-2-carboxylic acid with halogen-substituted anilines. researchgate.net Furthermore, direct halogenation of the 8-hydroxyquinoline scaffold is a common approach. For instance, 2-alkyl-5,7-dichloro-8-hydroxyquinolines can be prepared by chlorination of 2-alkyl-8-hydroxyquinolines using N-chlorosuccinimide (NCS) under acidic conditions. nih.govmdpi.com

Other ring substitutions, such as nitration, have also been explored. The dinitration of 2-chloro-8-hydroxyquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C yields 2-chloro-8-hydroxy-5,7-dinitroquinoline. bsu.edu Additionally, Suzuki cross-coupling reactions have been employed to introduce aryl groups at the 5- and 7-positions of the 8-hydroxyquinoline ring, starting from the corresponding bromo-derivatives. rroij.comscispace.com

Table 3: Examples of Halogenated and Ring-Substituted 8-Hydroxyquinoline Analogs

| Compound | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N-(Halogenated-phenyl)-8-hydroxyquinoline-2-carboxamides | Microwave-assisted condensation | 8-Hydroxyquinoline-2-carboxylic acid, Halogenated anilines, PCl₃ | researchgate.net |

| 2-Alkyl-5,7-dichloro-8-hydroxyquinoline | Chlorination | 2-Alkyl-8-hydroxyquinoline, N-chlorosuccinimide (NCS) | nih.govmdpi.com |

| 2-Chloro-8-hydroxy-5,7-dinitroquinoline | Nitration | 2-Chloro-8-hydroxyquinoline, Fuming HNO₃, H₂SO₄ | bsu.edu |

| 5-Aryl-8-hydroxyquinoline | Suzuki cross-coupling | 5-Bromo-8-hydroxyquinoline (protected), Arylboronic acid | rroij.comscispace.com |

Hybridization Strategies with Other Bioactive Scaffolds (e.g., Ciprofloxacin (B1669076), Amino Acids)

Hybridization of the this compound scaffold with other bioactive molecules, such as the antibiotic ciprofloxacin or various amino acids, represents a rational approach to developing novel compounds with potentially enhanced or synergistic activities.

One strategy for creating 8-hydroxyquinoline-ciprofloxacin hybrids involves a Mannich reaction. For example, 5-chloro-8-hydroxyquinoline (B194070) can be reacted with ciprofloxacin and paraformaldehyde in ethanol (B145695) to yield the hybrid molecule. nih.gov Another approach involves the coupling of 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using peptide coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a base such as DIEA. nih.gov

The incorporation of amino acids into the 8-hydroxyquinoline framework is another promising hybridization strategy. This can be achieved through a modified Mannich reaction, where 8-hydroxyquinoline, an amino acid (like proline or homoproline), and formaldehyde (B43269) are refluxed together. mdpi.com This method can enhance the water solubility of the parent 8-hydroxyquinoline derivative due to the zwitterionic nature of the amino acid moiety. mdpi.com

Table 4: Examples of 8-Hydroxyquinoline Hybrids

| Hybrid Scaffold | Linkage Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|---|

| Ciprofloxacin | Methylene bridge | Mannich reaction | 5-Chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | nih.gov |

| Ciprofloxacin | Amide bond | Peptide coupling | 8-Hydroxyquinoline-2-carboxylic acid, Ciprofloxacin, TBTU, DIEA | nih.gov |

| D-Proline | Methylene bridge | Modified Mannich reaction | 5-Chloro-8-hydroxyquinoline, D-Proline, Formaldehyde | mdpi.com |

| D-Homoproline | Methylene bridge | Modified Mannich reaction | 5-Chloro-8-hydroxyquinoline, D-Homoproline, Formaldehyde | mdpi.com |

Introduction of Multidentate Ligand Architectures (e.g., Tris-carboxamides, Cyclic Hexadentate Chelators)

The chelating properties of this compound can be amplified by incorporating multiple units into a single molecular architecture, leading to the formation of multidentate ligands. These structures are of significant interest for their strong metal-binding capabilities.

Tris-carboxamide derivatives, which are trifurcate chelating agents, have been synthesized. An example is Tris-N-(2-aminoethyl-[8-hydroxyquinoline-2-carboxamido]) amine. google.com The synthesis of such compounds often involves the reaction of a central amine core, like tris-(2-aminoethyl)amine (TREN), with multiple equivalents of an activated 8-hydroxyquinoline-2-carboxylic acid derivative.

In addition to open-chain structures, cyclic hexadentate chelators based on the this compound motif have also been developed. N, N', N"-Tris(hydroxyquinoline-2-carboxamido)-1,4,7-triazacyclononane is a prime example of such a cyclic ligand. google.com The synthesis of these macrocyclic compounds typically involves the condensation of a cyclic polyamine with 8-hydroxyquinoline-2-carboxylic acid derivatives under conditions that favor cyclization. Linear hexadentate chelators, such as N¹, N⁴, N⁷ (tris-(8-hydroxyquinoline-2-carboxamido))diethylenetriamine, have also been synthesized. google.com

Table 5: Examples of Multidentate this compound Ligands

| Ligand Architecture | Description | Example Compound Name | Reference |

|---|---|---|---|

| Tris-carboxamide (Trifurcate) | Three this compound units attached to a central tripodal amine. | Tris-N-(2-aminoethyl-[8-hydroxyquinoline-2-carboxamido]) amine | google.com |

| Cyclic Hexadentate Chelator | Three this compound units integrated into a macrocyclic polyamine framework. | N, N', N"-Tris(hydroxyquinoline-2-carboxamido)-1,4,7-Triazacyclononane | google.com |

| Linear Hexadentate Chelator | Three this compound units linked by a linear polyamine chain. | N¹, N⁴, N⁷ (tris-(8-hydroxyquinoline-2-carboxamido))diethylenetriamine | google.com |

Coordination Chemistry and Metal Ion Chelation by 8 Hydroxyquinoline 2 Carboxamide Ligands

Ligand Design Principles for Enhanced Metal Complex Stability and Selectivity

The stability and selectivity of metal complexes derived from 8-hydroxyquinoline-2-carboxamide are governed by precise structural and electronic factors. Strategic modifications to the ligand's backbone can pre-organize the donor atoms for more effective metal binding and introduce steric constraints that favor specific coordination geometries.

The stereochemistry and steric profile of this compound derivatives are critical in determining their interaction with metal ions. Modifications that introduce steric hindrance near the coordination site can significantly impact the stability and formation of metal complexes.

A central concept in achieving high metal complex stability is the preorganization of the ligand. This involves designing a ligand whose donor atoms are already arranged in a conformation that is favorable for binding a target metal ion, thus minimizing the entropic penalty of chelation. The 8-hydroxyquinoline (B1678124) scaffold itself provides a degree of preorganization. beilstein-journals.org

This principle has been effectively demonstrated by incorporating this compound units into larger, more structured molecules. For example, a tripodal ligand, N,N',N''-((1R,3R)-cyclohexane-1,3,5-triyl)tris(this compound), was developed using a cyclohexane (B81311) backbone to hold three tridentate chelating arms in close proximity. researchgate.netresearchgate.net This highly preorganized arrangement facilitates the formation of exceptionally stable complexes with trivalent metal ions like Fe(III), Al(III), and Ga(III). researchgate.netresearchgate.net The high formation constants observed for these complexes underscore the effectiveness of preorganization in creating powerful metal chelators. researchgate.netresearchgate.net

Chelating Modalities and Coordination Modes

The this compound ligand exhibits versatile chelating behaviors, primarily dictated by the number of donor atoms involved in binding to a central metal ion.

While the parent 8-hydroxyquinoline is a classic bidentate ligand, the addition of the 2-carboxamide (B11827560) group expands its coordinating ability. nih.govscirp.orgrroij.com this compound and its derivatives are well-established as tridentate ligands. beilstein-journals.orggoogle.com This tridentate nature allows for the formation of highly stable five-membered chelate rings, which is a recurring theme in the design of bioisosteres for metalloenzyme inhibitors. nih.gov

Furthermore, these tridentate units can be assembled into larger structures to create ligands of even higher denticity. Patents and research describe the synthesis of hexadentate chelators by linking three this compound units to a triazacyclononane backbone, creating a cage-like structure for encapsulating metal ions. google.com This modular approach allows for the design of ligands tailored for specific metals and applications.

The coordination of this compound to a metal ion involves a concerted action of three donor atoms, leading to the formation of stable chelate rings. The primary donor atoms involved are:

The deprotonated phenolate (B1203915) oxygen of the hydroxyl group. nih.govscirp.orgrroij.com

The heterocyclic quinoline (B57606) nitrogen . nih.govscirp.orgrroij.com

The oxygen atom of the carboxamide group . theses.cz

Chemical Speciation and Solution Behavior of this compound Metal Complexes

The behavior of this compound and its metal complexes in solution is complex, involving various protonated and complexed species depending on the pH and the metal-to-ligand ratio. While comprehensive speciation data for the unsubstituted ligand is not widely available, studies on its derivatives and the closely related 8-hydroxyquinoline-2-carboxylic acid provide significant insights.

The anticancer and biological activities of 8-hydroxyquinoline derivatives are often linked to the in-situ formation of metal complexes in biological fluids. mdpi.com Solution studies on related ligands with essential metal ions like Cu(II), Zn(II), and Fe(III) show the formation of mono- and bis-ligand complexes (e.g., [M(L)] and [M(L)₂]). mdpi.com In some cases, tris-complexes can also form. mdpi.com For lanthanide ions such as Eu(III) and La(III), well-defined 1:1 complexes have been observed with tripodal this compound ligands. beilstein-journals.org

The table below summarizes the types of metal complexes formed with ligands containing the this compound (8-HQC-Amide) unit, based on available research.

| Ligand System | Metal Ion(s) | Observed Complex Stoichiometry (Metal:Ligand) | Reference(s) |

| Tripodal tris(8-HQC-Amide) | Al(III), Ga(III), Fe(III) | 1:1 (Forms highly stable complexes) | beilstein-journals.orgresearchgate.netresearchgate.net |

| Tripodal tris(N,N-diethyl-8-HQC-Amide) | La(III), Eu(III) | 1:1 | beilstein-journals.org |

| Derivatives of 8-HQ (as models) | Cu(II), Zn(II), Fe(II/III) | 1:1 ([M(L)]), 1:2 ([M(L)₂]), 1:3 ([M(L)₃]) | mdpi.com |

| 5-(benzyloxy)-8-HQC-Amide | Zn(II) | 1:1 (Inferred from enzyme inhibition) | theses.cz |

Thermodynamic Characterization of Metal-Ligand Systems (e.g., Fe(II)/Fe(III), Mo(VI), Cu(II), Zn(II), Lanthanides, Rh(II), Ru(II))

The interaction between 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and various metal ions has been thoroughly investigated using techniques such as potentiometric titrations and UV-Visible spectrophotometry. rsc.orgnih.gov These studies provide insight into the binding affinity and thermodynamic stability of the resulting complexes.

Fe(II)/Fe(III): A detailed thermodynamic characterization of the Fe(II)/8-HQA and Fe(III)/8-HQA systems has been performed over a wide pH range (2.0 to 11.0). rsc.org For both oxidation states, various species with ligand-to-metal ratios of 1, 2, and even 3 are formed. rsc.org Generally, the complexing ability of 8-HQA is significantly higher for Fe(III) than for Fe(II). rsc.org

Mo(VI): The interaction of 8-HQA with molybdate (B1676688) (MoO₄²⁻), the primary form of molybdenum in aqueous solutions, has been studied to assess its potential role as a molybdophore (a molybdenum-chelating compound). nih.gov Chemical speciation studies confirm the formation of stable complexes. nih.gov

Cu(II) and Zn(II): 8-HQA forms stable complexes with both Cu(II) and Zn(II). uncw.edu The reference compound, 8-hydroxyquinoline, is well-documented to form mono and bis complexes with Cu(II) and Zn(II). mdpi.com For 8-HQA, the stability constant (log K₁) for the Cu(II) complex is notably high. uncw.edu Spectroscopic data for related derivatives also show clear complex formation with Cu(II) and Zn(II) in buffer solutions. nih.gov

Lanthanides: The complexing properties of 8-HQA with lanthanide ions such as La(III) and Gd(III) have been studied, demonstrating the formation of stable complexes. uncw.edu

Rh(II) and Ru(II): Half-sandwich complexes of Rhodium and Ruthenium with 8-hydroxyquinoline-amino acid hybrids exhibit high solution stability across a broad pH range. mdpi.com These organometallic complexes are remarkably stable, with minimal dissociation observed even under acidic conditions. mdpi.comrsc.org

Determination of Stability Constants and Speciation Models

The stability of metal complexes with 8-HQA is quantified by stability constants (log β or log K). These constants are determined through techniques like potentiometric and spectrophotometric titrations. nih.govnih.gov

For the 8-HQA ligand, various protonated and complexed species are identified in solution. The speciation model for a given metal system describes the different complexes that exist at various pH levels and ligand-to-metal ratios. For example, with Fe(II) and Fe(III), species with general formulas FeLqHr (where L is the ligand, q = 1, 2, 3 and r = -2 to 1) are formed. rsc.org

With Cu(II), a more complex speciation model than that of simple 8-hydroxyquinoline is observed, with mono-ligand species like [Cu(HL)]⁺ and bis-ligand complexes such as [Cu(L)₂]²⁻ being identified. mdpi.com For Zn(II), species such as [Zn(HL)]⁺ and [Zn(HL)₂] are formed. mdpi.com

The interaction with molybdate leads to species with the general formula (MoO₄)p(8-HQA)qHr. nih.gov The stability constants for several of these have been determined. nih.gov Due to the high stability of some Rh(II) and Ru(II) complexes, their stability constants are often determined through displacement reactions with a competitor ligand. mdpi.comrsc.org

Table 1: Stability Constants (log K₁) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (8-HQA)

| Metal Ion | log K₁ | Reference |

|---|---|---|

| Cu(II) | 12.00 | uncw.edu |

| Pb(II) | 11.35 | uncw.edu |

| La(III) | 10.13 | uncw.edu |

| Gd(III) | 9.89 | uncw.edu |

| Zn(II) | 9.10 | uncw.edu |

| Cd(II) | 8.57 | uncw.edu |

| Ca(II) | 6.16 | uncw.edu |

| Mg(II) | 4.93 | uncw.edu |

Influence of pH on Complex Formation and Sequestering Ability

The formation of complexes and the sequestering ability of 8-HQA are highly dependent on the pH of the solution. This is because the protonation state of both the ligand and the metal aqua ion changes with pH.

For the Fe(II)/Fe(III) system, the sequestering ability of 8-HQA, measured by pL₀.₅ values (the negative logarithm of the total ligand concentration required to sequester 50% of the metal ion), varies significantly with pH. rsc.org At low pH (e.g., pH 3.0), 8-HQA is a more effective sequestering agent for Fe(III) than for Fe(II). rsc.org At pH 8.1, the sequestering ability is nearly identical for both ions. rsc.org However, at higher pH values (e.g., pH 10.0), it becomes a better sequestering agent for Fe(II). rsc.org

Hydrolyzed Species Formation

In aqueous solutions, particularly at neutral to basic pH, metal ions can undergo hydrolysis. When a ligand like 8-HQA is present, mixed hydroxido complexes can form, where both the ligand and one or more hydroxide (B78521) ions are coordinated to the metal center.

The formation of hydrolyzed species has been reported for several metal systems:

Ga(III): Studies with Ga(III) show evidence for the formation of species such as [Ga(8-HQA)(OH)] and [Ga(8-HQA)(OH)₂]⁻. nih.gov

Fe(II)/Fe(III): The general speciation model FeLqHr includes negatively charged 'r' values, which correspond to the formation of hydrolyzed species. rsc.org

Rh(II)/Ru(II): The aqua complexes of rhodium and ruthenium can deprotonate to form mixed hydroxido complexes, a process characterized by pKa values typically in the range of 8.45 to 9.62. researchgate.net

Solution Stability Across Relevant pH Ranges

The stability of complexes across different pH values is crucial for many applications.

Rh(II) and Ru(II) Complexes: Organometallic complexes of rhodium and ruthenium with 8-hydroxyquinoline derivatives demonstrate exceptional stability in solution over a wide pH range. mdpi.com For instance, 1H NMR and UV-vis spectra of these complexes remain unchanged between pH 1 and ~8 or ~9, indicating no significant dissociation. mdpi.com High stability is observed even at physiological pH 7.4. mdpi.comresearchgate.net

Fe(II)/Fe(III) Complexes: The complexes formed with iron are stable across the broad pH range of 2.0 to 11.0 investigated in thermodynamic studies. rsc.org

Mo(VI) Complexes: Molybdate complexes with 8-HQA are present across the entire pH range, with uncomplexed molybdate being a minor species, especially at higher ligand concentrations. nih.gov

Structural Characterization of Metal Complexes in Solid and Solution States

Understanding the three-dimensional structure of these metal complexes is essential for correlating their chemical properties with their function. This is achieved through techniques like X-ray crystallography for the solid state and various spectroscopic methods for the solution state.

Crystallographic Studies (e.g., X-ray Diffraction of Pr(III) and Co(II) Complexes)

Single-crystal X-ray diffraction provides definitive structural information for complexes in the solid state. While specific crystallographic data for a Pr(III) complex with this compound was not found in the surveyed literature, structures for related metal ions have been determined.

Co(II) Complexes: The crystal structures of several cobalt(II) complexes with substituted 8-hydroxyquinoline ligands have been determined. rsc.org For example, the complex [Co(NOQ)₂(C₅H₅N)₂]C₂H₅OH (where NOQ is 5-nitro-8-hydroxyquinoline) was characterized by single-crystal X-ray diffraction, confirming the coordination of the cobalt ion. rsc.org

Zn(II) and Cd(II) Complexes: Crystals of [Zn((HQC)H)₂]·2H₂O have been grown and their structure determined by X-ray crystallography. uncw.edu The crystals were found to be triclinic, and the structure revealed that the phenolic oxygens were coordinated to the metal ion. uncw.edu

Rh(II) Complexes: The crystal structure of a rhodium complex, [RhCp*(HQCl-D-hPro)Cl]Cl∙H₂O∙CH₃OH, was determined to be a monoclinic system, providing precise details on the coordination environment of the rhodium ion. mdpi.com

Table 2: Example Crystallographic Data for Metal Complexes with 8-Hydroxyquinoline Derivatives

| Complex | Crystal System | Space Group | Reference |

|---|---|---|---|

| [Zn((HQC)H)₂]·2H₂O | Triclinic | Pī | uncw.edu |

| [RhCp*(HQCl-D-hPro)Cl]Cl∙H₂O∙CH₃OH | Monoclinic | P2₁ | mdpi.com |

| [Co(NOQ)₂(C₅H₅N)₂]C₂H₅OH | Not Specified | Not Specified | rsc.org |

Coordination Geometries (e.g., Mer-Octahedral, Nine-Coordination)

The geometry of metal complexes with 8-hydroxyquinoline-based ligands is dictated by the metal ion's preferred coordination number and the stoichiometry of the complex.

Mer-Octahedral Geometry: In complexes with a 1:3 metal-to-ligand ratio, such as those involving Cr(III), an octahedral coordination environment is common. For ligands similar to this compound, specifically 2-substituted 8-hydroxyquinolines, the three ligands arrange themselves in a meridional (mer) fashion around the central metal ion. mdpi.comnih.gov In this configuration, the three quinoline nitrogen atoms occupy three coplanar positions, and the three phenolate oxygen atoms also lie in the same plane, with the metal ion at the intersection.

For example, the solvothermal reaction of Cr(OAc)₃ with 2-substituted 8-hydroxyquinoline ligands (HL) results in the formation of Cr(L)₃ complexes. mdpi.com Single-crystal X-ray diffraction studies on these compounds reveal a distorted octahedral geometry for the Cr(III) center, which is chelated by three ligands in a mer-configuration to form a propeller-like structure. mdpi.com The three 8-hydroxyquinolinate planes are nearly perpendicular to each other, stabilized by various intramolecular hydrogen bonds. mdpi.com

Interactive Data Table: Crystallographic Data for Mer-Octahedral Cr(III) Complexes with 2-Substituted 8-Hydroxyquinoline Ligands mdpi.com

| Compound/Feature | [Cr(L¹)₃] (1) | [Cr(L²)₃] (2) |

| Ligand (HL) | (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline | (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |

| Isomer | mer | mer |

| Cr-O Distances (Å) | 1.9176(2)–1.949(2) | Similar to (1) |

| Cr-N Distances (Å) | 2.102(2)–2.186(2) | Similar to (1) |

Nine-Coordination: While octahedral and square planar geometries are common for transition metals, lanthanide ions, with their larger ionic radii and different bonding preferences, frequently exhibit higher coordination numbers, such as nine. scirp.orgresearchgate.netscirp.org For instance, a series of lanthanide complexes with a related ligand, 2-hydroxyquinoline-4-carboxylic acid, were found to be nine-coordinate with a distorted tricapped trigonal prism geometry around each metal center. figshare.com Although specific nine-coordinate complexes involving this compound are not prominently documented, the known behavior of lanthanides with similar hydroxyquinoline carboxylate ligands suggests this is a theoretical possibility. figshare.comnih.govresearchgate.net

Dimerization and Polymeric Species Formation (e.g., Phenolate-bridged Dimerization)

Beyond the formation of simple mononuclear species, this compound complexes can engage in further self-assembly to form dimers and polymeric structures. This aggregation is often facilitated by the bridging capabilities of the ligand itself or through intermolecular interactions.

Dimerization: Dimerization can occur through various pathways. A common motif in the coordination chemistry of 8-hydroxyquinoline derivatives is the formation of dimers bridged by the phenolate oxygen atoms of the ligands. While not explicitly detailed for the carboxamide derivative, this phenolate bridging is a well-established principle. In some instances, discrete mononuclear units can associate into dimers through non-covalent interactions. For example, in the crystal structures of the previously mentioned Cr(L₂)₃ complexes, two crystallographically unique molecules are linked into a Cr₂(L₂)₆ dimer through a combination of π–π stacking, hydrogen bonding, and C-H···π interactions. mdpi.com

Polymeric Species Formation: The formation of coordination polymers is possible when the ligand is designed to bridge multiple metal centers. By creating bis-(8-hydroxyquinoline) ligands, researchers have successfully synthesized polymeric metal complexes. researchgate.net In these structures, the bifunctional ligands link metal ions, creating extended one-, two-, or three-dimensional networks.

Furthermore, even mononuclear complexes can assemble into higher-order supramolecular structures through non-covalent forces. The Cr(III) complexes with 2-substituted 8-hydroxyquinoline ligands, for instance, form 3D supramolecular architectures via extensive π–π stacking and various hydrogen bonding interactions (C-H···O, C-H···π). mdpi.comnih.gov This demonstrates that even without covalent polymeric chains, the complexes are not isolated but exist within a well-defined supramolecular framework.

Theoretical and Computational Chemistry Approaches to 8 Hydroxyquinoline 2 Carboxamide

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of quinoline-based compounds. DFT calculations, particularly with hybrid functionals like B3LYP, have been instrumental in interpreting molecular geometries, electronic properties, and vibrational spectra for 8-hydroxyquinoline (B1678124) and its derivatives. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 8-hydroxyquinoline, DFT calculations have shown that the quinoline (B57606) ring system is essentially planar. researchgate.netresearchgate.net Studies on 8-HQ indicate that the dihedral angles are close to 0° or 180°, confirming a planar structure. researchgate.netresearchgate.net This planarity is crucial for its ability to intercalate with biological macromolecules and for its electronic properties.

The 8-hydroxyquinoline-2-carboxamide molecule maintains this fundamental planarity. The carboxamide group at the 2-position can rotate, but the low-energy conformations are those where the planarity of the entire conjugated system is maximized. An intramolecular hydrogen bond between the phenolic hydrogen at position 8 and the quinoline nitrogen is a key structural feature, which is well-reproduced by DFT calculations. researchgate.netnih.gov

Please note: The following table displays selected optimized geometrical parameters for the parent compound, 8-hydroxyquinoline (8-HQ), calculated using the B3LYP/6-311G method, which serve as a reliable approximation for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-O (hydroxyl) | 1.36 |

| O-H (hydroxyl) | 0.97 | |

| C=N (quinoline) | 1.31 | |

| Bond Angles (°) | C-O-H | 108.5 |

| C-C-N (in ring) | 123.4 | |

| C-N-C (in ring) | 117.8 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. sci-hub.se

For the parent 8-hydroxyquinoline (8-HQ), DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.52 eV. researchgate.netresearchgate.net The HOMO is typically distributed over the entire bicyclic ring, particularly the phenol (B47542) side, while the LUMO is concentrated more on the pyridine (B92270) ring. The introduction of the electron-withdrawing carboxamide group at the 2-position is expected to lower the energy of the LUMO more significantly than the HOMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to 8-HQ, thereby modulating its reactivity. The ability to predict these energies helps in understanding the molecule's role as an electronic component or as a reactive species in a biological system. wuxiapptec.com

| Molecular Orbital | Energy (eV) - for 8-HQ proxy |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.45 |

| HOMO-LUMO Gap (ΔE) | 4.53 |

Data based on DFT calculations for 8-hydroxyquinoline (8-HQ). researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. It is a powerful tool for predicting and interpreting electronic absorption spectra (like UV-Vis). TD-DFT calculations on 8-hydroxyquinoline have been used to investigate its excited-state intramolecular proton transfer (ESIPT) process. nih.gov This phenomenon involves the transfer of the hydroxyl proton to the quinoline nitrogen upon photoexcitation. nih.gov

Calculations reveal that the intramolecular hydrogen bond is significantly strengthened in the first singlet excited state (S1), which facilitates the proton transfer with a negligible energy barrier. nih.gov This ultrafast process is a primary deactivation pathway for the excited molecule. nih.gov For this compound, the fundamental chromophore remains the same, and thus similar photophysical behavior is expected. TD-DFT can predict the energies of electronic transitions (e.g., π→π*), which correspond to the absorption peaks observed experimentally in UV-Vis spectroscopy, providing a theoretical basis for the molecule's spectroscopic signature.

The defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions. nih.gov this compound is a potent tridentate ligand, coordinating to a metal center via the quinoline nitrogen, the hydroxyl oxygen, and the carboxamide oxygen. DFT is an invaluable tool for modeling these metal complexes. mdpi.com

Computational studies on the closely related 8-hydroxyquinoline-2-carboxylic acid (8-HQA) complexed with ions like molybdate (B1676688) have been performed to elucidate the coordination geometry and bonding. nih.gov Geometry optimizations using DFT can predict the bond lengths and angles between the ligand and the metal ion, helping to confirm the tridentate binding mode. mdpi.com These models show that the ligand wraps around the metal ion to form stable five- and six-membered chelate rings. This high level of preorganization contributes to the remarkable stability of its metal complexes. uncw.edu Theoretical calculations can also determine the binding energies, providing a quantitative measure of the stability of the complexes formed with various metal ions.

Advanced Computational Analyses

Natural Bond Order (NBO) analysis is a computational method that provides a detailed picture of the electron distribution within a molecule. It examines interactions between filled and vacant orbitals, revealing stabilizing hyperconjugative interactions and quantifying charge transfer between different parts of a molecule.

For 8-hydroxyquinoline derivatives, NBO analysis is used to understand the stability conferred by charge delocalization and intramolecular hydrogen bonding. uncw.edu The analysis can quantify the electron density on each atom, confirming the delocalization of π-electrons across the quinoline ring system. In the context of metal chelation, NBO analysis is particularly insightful. It can calculate the charge transfer from the ligand's donor atoms (N, O) to the metal ion, providing a quantitative description of the covalent character of the metal-ligand bonds. These calculations often confirm a significant transfer of electron density from the phenolic oxygen and quinoline nitrogen to the metal center, which is fundamental to the formation and stability of the chelate complex.

Please note: The following table shows representative Mulliken atomic charges for the parent compound, 8-hydroxyquinoline (8-HQ), which illustrate the electron distribution. NBO charges provide a more detailed picture but follow similar trends.

| Atom | Calculated Mulliken Charge (a.u.) - for 8-HQ proxy |

|---|---|

| N (quinoline) | -0.45 |

| O (hydroxyl) | -0.62 |

| H (hydroxyl) | +0.43 |

| C (attached to O) | +0.41 |

Data based on DFT calculations for 8-hydroxyquinoline (8-HQ). researchgate.net

Energy Decomposition Analysis (e.g., Morokuma-Ziegler, ETS-NOCV)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components. This analysis helps in understanding the nature of chemical bonds and intermolecular interactions. Two prominent EDA schemes are the Morokuma-Ziegler analysis and the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method.

While specific EDA studies focused exclusively on this compound are not prevalent in the reviewed literature, the principles of these methods are widely applied to understand bonding in related systems. For instance, analysis of substituted quinolines often involves understanding how different functional groups influence intermolecular forces, such as hydrogen bonding and stacking interactions.

The Morokuma-Ziegler method typically decomposes the interaction energy (ΔE_int) into the following components:

Electrostatic Energy (ΔE_elec) : The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli) : The destabilizing interaction arising from the antisymmetrization of the wave function, which accounts for the repulsion between electrons of the same spin (Pauli exclusion principle).

Orbital Interaction (ΔE_orb) : The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the interacting fragments, which represents covalent character.

Dispersion Energy (ΔE_disp) : The interaction energy arising from electron correlation, accounting for van der Waals forces.

The ETS-NOCV method offers a complementary perspective by partitioning the orbital interaction term (ΔE_orb) into contributions from different pairs of natural orbitals for chemical valence. This allows for a detailed quantification of σ-donation, π-back-donation, and other orbital-specific interactions that constitute the covalent contribution to a bond. For a molecule like this compound, this could be used to analyze the precise nature of the hydrogen bonds it forms or its interactions with a metal center.

Table 1: Components of Energy Decomposition Analysis

| Component | Description | Type of Interaction |

| ΔE_elec | Classical Coulombic attraction or repulsion between fragments. | Electrostatic |

| ΔE_Pauli | Destabilizing energy from the Pauli exclusion principle. | Repulsive |

| ΔE_orb | Stabilizing energy from orbital mixing and charge transfer. | Covalent |

| ΔE_disp | Stabilization from correlated electron movements. | Dispersion |

These analyses can reveal how substituents on the quinoline ring affect stabilization energies in complexes. For example, studies on similar structures show that electron-withdrawing or -donating groups can significantly alter the electrostatic and orbital interaction components, thereby tuning the strength of hydrogen bonds or other noncovalent interactions researchgate.net.

Topological Studies of Intermolecular Interactions (e.g., Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis of the electron density and related scalar fields provides a powerful framework for visualizing and characterizing chemical bonding and noncovalent interactions.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density (ρ) and the Reduced Density Gradient (RDG), is a particularly effective tool for identifying and visualizing noncovalent interactions in real space. The RDG is defined as:

RDG(r) = 1 / (2 * (3π²)^(1/3)) * |∇ρ(r)| / ρ(r)^(4/3)

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be identified. researchgate.net This results in distinct spikes in the RDG plot at low electron densities, which correspond to noncovalent contacts. These interactions are then visualized as isosurfaces in the molecular structure, color-coded to indicate their nature. researchgate.net

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue isosurfaces.

Weak van der Waals Interactions: Appear as green isosurfaces.

Repulsive Interactions (e.g., Steric Clashes): Appear as red isosurfaces.

For this compound, NCI/RDG analysis would be invaluable for visualizing the intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen, as well as intermolecular hydrogen bonds involving the carboxamide group and π-π stacking interactions between quinoline rings in a crystal or aggregate. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that analyze the spatial localization of electrons, providing a clear picture of chemical bonding and electron pairs. researchgate.netjussieu.fr They are based on the kinetic energy density of the electrons. researchgate.netdntb.gov.ua

Electron Localization Function (ELF): ELF values range from 0 to 1. Regions with high ELF values (close to 1) correspond to areas where electron pairs are highly localized, such as covalent bonds, lone pairs, and atomic core shells. jussieu.fr Regions with low ELF values indicate delocalized electrons. researchgate.net

Localized Orbital Locator (LOL): LOL also identifies regions of high electron localization, with values above 0.5 indicating areas where electron localization is dominant. researchgate.netijasret.com It is particularly useful for distinguishing the nature of bonds (single, double, triple) based on the shape and topology of the LOL basins. researchgate.netdntb.gov.ua

In the context of this compound, ELF and LOL analyses would map the covalent framework, clearly delineating the C-C, C-N, C=O, and C-H bonds. They would also show distinct basins corresponding to the lone pairs on the oxygen and nitrogen atoms, which are crucial for the molecule's hydrogen bonding and metal-chelating capabilities. ijasret.com

Charge Analysis and Molecular Electrostatic Potential (MEP)

Charge Analysis: Theoretical charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assign partial atomic charges to each atom in a molecule. This information is crucial for understanding charge distribution and reactivity. NBO analysis, in particular, provides insights into charge transfer and delocalization within the molecule. For this compound, charge analysis would quantify the partial positive charge on the hydroxyl hydrogen and the partial negative charges on the phenolic oxygen, carbonyl oxygen, and quinoline nitrogen, which are the primary sites for electrophilic and nucleophilic interactions. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a scalar field that maps the electrostatic potential onto the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting and understanding intermolecular interactions, particularly in biological systems and crystal engineering. The MEP surface is color-coded to indicate regions of different potential. sci-hub.se

Red (Most Negative Potential): Regions of high electron density, such as lone pairs on electronegative atoms (e.g., oxygen, nitrogen). These are sites susceptible to electrophilic attack. chemrxiv.org

Blue (Most Positive Potential): Regions of electron deficiency, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. chemrxiv.orgsci-hub.se

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would clearly show a region of strong negative potential around the carbonyl oxygen and the phenolic oxygen, identifying them as primary hydrogen bond acceptors. researchgate.netsci-hub.se A region of positive potential would be located around the hydroxyl hydrogen and the amide N-H protons, marking them as hydrogen bond donors. The distribution of potential across the aromatic rings can also indicate favorable geometries for π-π stacking interactions. Studies on similar molecules have shown that cocrystallization or complex formation leads to significant charge redistribution, which is reflected in changes to the MEP surface. researchgate.net

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Interpretation | Likely Interaction Site for |

| Blue | Positive | Electron-deficient region | Nucleophiles |

| Green | Near Zero | Neutral / Non-polar region | Hydrophobic interactions |

| Red | Negative | Electron-rich region | Electrophiles, H-bond donors |

Solvation Models and Solvent Effects (e.g., Integral Equation Formalism Polarizable Continuum Model (IEFPCM))

The chemical behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM) is one of the most widely used approaches, where the solvent is represented as a continuous dielectric medium that is polarized by the solute molecule.

The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is an advanced and accurate variant of PCM. nih.gov In this model, the solute is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that acts back on the solute. This mutual polarization is solved self-consistently, allowing for the calculation of solvation energies and the effect of the solvent on molecular properties like geometry and electronic structure.

For this compound, which has polar functional groups capable of hydrogen bonding, the choice of solvent is critical. Using the IEFPCM, one could accurately model its behavior in various solvents, from non-polar to polar protic solvents like water. This is crucial for:

Predicting Solubility: By calculating the free energy of solvation.

Modeling Reaction Mechanisms: By accounting for the stabilization of reactants, transition states, and products in solution.

Simulating Spectroscopic Properties: As solvent polarity can shift absorption and emission spectra (solvatochromism).

Studies on the closely related 8-hydroxyquinoline-2-carboxylic acid have successfully employed the IEFPCM to account for solvation effects in water when modeling its geometry and complexation with metal ions. nih.gov This demonstrates the model's suitability for accurately predicting the behavior of 8-hydroxyquinoline derivatives in aqueous environments, which is particularly relevant for understanding their potential biological activity and environmental fate. nih.govrsc.org

Mechanistic Investigations of 8 Hydroxyquinoline 2 Carboxamide and Its Metal Complexes

Molecular Mechanisms of Biological Activity

The biological effects of 8-hydroxyquinoline-2-carboxamide are not attributed to a single mode of action but rather to a combination of mechanisms that can vary depending on the specific biological context and the presence of metal ions.

Metal Chelation as a Primary Mechanism of Action

A principal and well-documented mechanism of action for 8-hydroxyquinoline (B1678124) derivatives is their ability to act as potent chelating agents for various biologically significant metal ions, including iron, copper, and zinc. rroij.comnih.govnih.govresearchgate.netnih.govdovepress.com The structure of 8-hydroxyquinoline, featuring a hydroxyl group in proximity to the heterocyclic nitrogen atom, makes it an effective bidentate ligand capable of forming stable complexes with these metal ions. rroij.comnih.govnih.gov This chelation can profoundly influence cellular processes by modulating the concentration and bioavailability of these essential metals. dovepress.com

The interaction with metal ions is often a key factor in the antiproliferative and antimicrobial activities of these compounds. nih.gov For instance, the formation of copper complexes with 8-hydroxyquinoline derivatives has been shown to enhance their cytotoxic effects. nih.govnih.gov The stability of these metal complexes generally follows the Irving-Williams series, with copper (II) forming the most stable complexes. nih.gov

Studies on 8-hydroxyquinoline-2-carboxylic acid (a closely related compound) have provided detailed thermodynamic insights into its chelation properties with iron (Fe²⁺ and Fe³⁺). The sequestering ability is highly dependent on pH, with a higher affinity for Fe³⁺ at low pH and for Fe²⁺ at high pH. rsc.orgrsc.org This pH-dependent chelation is crucial in biological systems where pH gradients exist. The formation of various complex species has been confirmed by techniques such as potentiometric titrations and mass spectrometry. rsc.org

Enzymatic Inhibition

This compound and its derivatives have been identified as inhibitors of certain metalloenzymes, with carbonic anhydrases (CAs) being a notable example. nih.govnih.govnih.govtandfonline.comresearchgate.net CAs are zinc-dependent enzymes that play critical roles in various physiological processes. nih.gov The inhibitory activity of 8-hydroxyquinoline derivatives against CAs is often linked to their metal-binding properties, where they can interact with the zinc ion in the enzyme's active site. nih.gov

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.govtandfonline.comresearchgate.net The results demonstrated that these compounds inhibit several isoforms in the nanomolar range. For instance, one derivative, compound 5h , showed significant inhibition of hCA I and hCA II with Kᵢ values of 61.9 nM and 33.0 nM, respectively. nih.govnih.govtandfonline.comresearchgate.net This highlights the potential for designing potent and isoform-selective CA inhibitors based on the this compound scaffold.

The development of metal-binding isosteres of 8-hydroxyquinoline is being explored as a strategy to create novel scaffolds for metalloenzyme inhibitors with improved physicochemical properties. nih.govescholarship.org

Interference with Microbial Metabolism

The antimicrobial properties of 8-hydroxyquinoline derivatives extend to their ability to interfere with specific metabolic pathways in microorganisms. A notable example is the inhibition of sulfate (B86663) reduction in sulfate-reducing bacteria (SRB). jcu.czresearchgate.net SRB, such as Desulfovibrio piger, are implicated in certain gastrointestinal diseases.

Studies have shown that ring-substituted 8-hydroxyquinoline-2-carboxanilides can inhibit the growth of D. piger and the process of dissimilatory sulfate reduction in a dose-dependent manner. jcu.czresearchgate.net The addition of these compounds to the culture medium leads to a decrease in sulfate utilization and, consequently, a reduction in the production of hydrogen sulfide. jcu.cz The minimum inhibitory concentrations (MICs) for several of these compounds were found to be 33 mM. jcu.cz The strongest cytotoxic effects were observed with 8-hydroxy-N-(3-methoxyphenyl)quinoline-2-carboxamide and 8-hydroxy-N-(3-trifluoromethylphenyl)quinoline-2-carboxamide. jcu.czresearchgate.net This interference with a critical metabolic process underscores a specific mechanism of their antimicrobial action against these bacteria.

Interactions with Biomolecules

Beyond metal chelation and enzyme inhibition, this compound and its analogs can directly interact with other vital biomolecules, namely DNA and proteins, further contributing to their biological activity.

8-hydroxyquinoline derivatives have been shown to bind to DNA, a key target for many therapeutic agents. nih.govmdpi.comresearchgate.net The planar structure of the quinoline (B57606) ring allows it to interact with the DNA double helix. nih.gov Computational and experimental studies have indicated that these compounds can bind to DNA preferably through a groove-binding mode, particularly in CG-rich regions. nih.gov

Specific interactions, such as hydrogen bonding between the oxygen and nitrogen atoms of the 8-hydroxyquinoline moiety and the DNA bases (e.g., guanine), have been observed in docking studies. nih.gov The interaction is not limited to simple binding; some metal complexes of 8-hydroxyquinoline derivatives have been shown to interact with DNA via intercalation. researchgate.net Importantly, some studies suggest that these interactions are non-cleaving, meaning they bind to DNA without causing strand breaks.

8-hydroxyquinoline derivatives can also bind to proteins, with human serum albumin (HSA) being a well-studied example. nih.govresearchgate.net HSA is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous compounds. nih.gov The binding of 8-hydroxyquinoline probes to HSA has been investigated using spectroscopic and molecular modeling techniques. nih.govresearchgate.net

These studies have revealed that hydroxyquinoline derivatives can bind to specific sites on HSA, such as subdomain IIA, which is also the binding site for the anticoagulant drug warfarin. nih.govresearchgate.net This binding is characterized by moderate affinity. researchgate.net The ability of these compounds to bind to HSA is significant as it can influence their pharmacokinetics and distribution in the body.

Furthermore, the concept of a Metal-Protein Attenuating Compound (MPAC) has emerged, particularly in the context of neurodegenerative diseases. researchgate.netresearchgate.netnih.gov MPACs are designed to modulate the interactions between metal ions and proteins. nih.gov 8-hydroxyquinoline derivatives are considered potential MPACs due to their ability to chelate metal ions and interact with proteins, thereby potentially disrupting the abnormal metal-protein interactions implicated in diseases like Alzheimer's. researchgate.netresearchgate.net

Influence on Viral Life Cycles (e.g., Early Stage Inhibition, Reduction of Envelope Glycoprotein Production and Virion Yield)

Derivatives of 8-hydroxyquinoline have demonstrated notable antiviral activities. Specifically, substituted 8-hydroxyquinoline-2-carboxanilides have been investigated for their effects on the life cycles of viruses such as the dengue virus (DENV2) and the H5N1 avian influenza virus. nih.gov

Similarly, a series of mono-, di-, and tri-substituted 8-hydroxy-N-phenylquinoline-2-carboxamides, synthesized from 8-hydroxyquinoline-2-carboxylic acid, were screened for bioactivity against the H5N1 avian influenza virus. nih.gov The antiviral activity of these compounds was found to be influenced by the lipophilicity and the electron-withdrawing properties of the substituents on the anilide ring. nih.gov For instance, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed a high level of virus growth inhibition at 85.0% with low cytotoxicity. nih.gov

Table 1: In Vitro Antiviral Activity of 8-Hydroxyquinoline Derivatives Against Dengue Virus (DENV2)

| Derivative | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| iso-Pr-substituted | 3.03 | 16.06 | 5.30 |

| iso-Bu-substituted | 0.49 | 19.39 | 39.5 |

| Data sourced from in vitro evaluations against DENV2. nih.gov |

Role in Natural Biological Systems

Siderophore Function and Iron Metabolism Regulation (e.g., in Noctuid larvae)

8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a closely related precursor to this compound, is found in high concentrations (0.5–5.0 mmol·dm⁻³) in the gut of Noctuid larvae, such as Spodoptera littoralis. mdpi.comnih.govrsc.orgnih.gov This compound is not produced by commensal gut bacteria but is synthesized by the larvae themselves from dietary tryptophan via the kynurenine (B1673888) and 3-hydroxykynurenine pathway. rsc.org The primary proposed role for 8-HQA in this biological context is that of a siderophore, a small molecule that chelates iron with high affinity. mdpi.comrsc.orgnih.gov

The function of 8-HQA as an iron chelator is believed to be crucial for controlling the gut microbiome of the larvae. rsc.orgnih.gov By sequestering iron, the host can regulate the availability of this essential nutrient, thereby influencing the composition and abundance of gut bacteria. nih.gov Thermodynamic studies have detailed the chelation properties of 8-HQA towards both ferrous (Fe²⁺) and ferric (Fe³⁺) iron across a wide pH range. rsc.org The complexing ability of 8-HQA is generally higher for Fe³⁺ than for Fe²⁺. rsc.org However, its sequestering ability is highly dependent on pH. At low pH values, it is more effective for Fe³⁺, while at high pH values, it shows a greater ability to sequester Fe²⁺. rsc.org At a pH of approximately 8.1, the sequestering power is nearly equal for both oxidation states. rsc.org

Table 2: pH-Dependent Iron Sequestering Ability of 8-Hydroxyquinoline-2-carboxylic acid (pL₀.₅ Values)

| pH | pL₀.₅ for Fe³⁺ | pL₀.₅ for Fe²⁺ |

| 3.0 | 6.3 | 3.1 |

| 8.1 | 8.3 | 8.1 |

| 10.0 | 6.2 | 8.9 |

| pL₀.₅ represents the negative logarithm of the total ligand concentration required to sequester 50% of the metal ion. rsc.org |

Molybdophore Potential

Building on the knowledge that many natural siderophores are also involved in the metabolism of other essential elements, research has explored the potential for 8-hydroxyquinoline-2-carboxylic acid (8-HQA) to act as a molybdophore. mdpi.comnih.govresearchgate.net Molybdophores are ligands that bind and transport molybdenum, which is typically present in aqueous environments as the molybdate (B1676688) anion (MoO₄²⁻). mdpi.comnih.gov

Investigations into the interactions between 8-HQA and molybdate have been conducted to understand this potential role. mdpi.comnih.gov These studies aim to define the chemical speciation, coordination, and sequestering ability of 8-HQA with respect to molybdenum. mdpi.comnih.govresearchgate.net The findings support the formation of a stable complex, suggesting that 8-HQA could indeed play a role in molybdenum uptake and metabolism in biological systems where it is present, such as the gut of Noctuid larvae. mdpi.com

Regulation of Gut Microbiota

The production of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) by Noctuid larvae appears to be a key factor in regulating their gut microbiota. nih.govnih.gov This regulation is likely achieved through its function as a metal ion chelator. nih.gov The gut of these larvae harbors a bacterial population, and the host must control this community to eliminate potential pathogens. nih.gov

Structure Activity Relationship Sar Studies of 8 Hydroxyquinoline 2 Carboxamide Derivatives

Influence of Substituents on Amide Nitrogen on Biological Activity

The nature of the substituent on the amide nitrogen of 8-hydroxyquinoline-2-carboxamides plays a pivotal role in dictating their biological activity, including antiviral, antimicrobial, and carbonic anhydrase inhibitory effects.

Antiviral Activity: Studies on 8-hydroxyquinoline-2-carboxanilides have revealed that the substitution pattern on the anilide ring significantly impacts their antiviral properties. nih.gov For instance, against the highly pathogenic H5N1 avian influenza virus, most mono-substituted derivatives showed moderate to no activity. nih.gov However, the introduction of specific substituents dramatically altered this outcome. For example, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated an optimal virus growth inhibition of 85.0% with low cytotoxicity. nih.gov Di- and tri-substituted derivatives, such as those with 3,4-dichloro, 3,4,5-trichloro, 3-chloro-2-fluoro, and 2,4-dinitro substitutions, exhibited even higher inhibition of H5N1 growth while maintaining low cytotoxicity. nih.gov This suggests that increasing the number and specific placement of electron-withdrawing groups on the anilide ring enhances antiviral efficacy.

In the context of Dengue virus serotype 2 (DENV2), 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives with isopropyl and isobutyl substituents at the 2-position showed significant inhibitory activities. nih.gov The isobutyl derivative, in particular, displayed a high selectivity index. nih.gov Mechanistic studies suggest these compounds act at an early stage of the virus lifecycle. nih.gov

Antimicrobial Activity: The antimicrobial potential of 8-hydroxyquinoline (B1678124) derivatives is also heavily influenced by the substituents. For instance, new heterocyclic derivatives of 8-hydroxyquinoline have demonstrated remarkable antibacterial activity, in some cases surpassing that of the standard antibiotic penicillin G. researchgate.net Specifically, grafting a benzene (B151609) ring with electron-donating substituents like chlorine, bromine, methyl, or methoxy (B1213986) onto the 8-hydroxyquinoline scaffold has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. scienceopen.com In contrast, compounds with electron-withdrawing groups like a nitro group tend to have lower activity. scienceopen.com

Carbonic Anhydrase Inhibition: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov The nature of the alkyl and benzyl (B1604629) halides used to substitute the 8-hydroxy group significantly affected the inhibitory constants (KI). nih.gov For instance, one particular compound with a specific substitution pattern (compound 5h) showed low nanomolar inhibition of hCA I and hCA II, making it a promising lead for the design of novel inhibitors for these isoforms. nih.gov

Impact of Electronic Properties of Substituents

The electronic properties of substituents, often quantified by parameters like Hammett's σ, are critical determinants of the biological activity of 8-hydroxyquinoline-2-carboxamide derivatives.

The antiviral activity of 8-hydroxy-N-phenylquinoline-2-carboxamides is positively influenced by increasing the electron-withdrawing properties of the substituents on the anilide ring. nih.gov This is exemplified by the enhanced activity of derivatives with nitro and multiple chloro substitutions. nih.gov This trend suggests that a more electron-deficient anilide ring contributes to stronger interactions with the biological target.

Similarly, in the context of antimicrobial activity, the electronic nature of substituents on a grafted phenyl ring plays a significant role. scienceopen.com Compounds with electron-donating substituents generally exhibit better antibacterial activity than those with electron-withdrawing substituents. scienceopen.com This highlights that the electronic landscape of the entire molecule can be fine-tuned to optimize its interaction with bacterial targets.

Furthermore, the introduction of electron-withdrawing groups can influence the physicochemical properties of the parent molecule. For instance, introducing two electron-withdrawing substituted aryl groups at positions 5 and 7 of the quinoline (B57606) skeleton in an AlQ3 complex leads to a simultaneous lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. scispace.com

Role of Lipophilicity (log P values) in Biological Activity and Cellular Uptake

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial factor governing the biological activity and cellular uptake of this compound derivatives.

A clear correlation has been observed between lipophilicity and the antiviral activity of 8-hydroxy-N-phenylquinoline-2-carboxamides against the H5N1 virus. nih.gov The antiviral activity linearly increases with increasing lipophilicity. nih.gov For example, the derivative with a 3-NO2 substituent and a log k value of approximately 0.41 showed maximal activity with insignificant cytotoxicity. nih.gov Similarly, di- and tri-substituted derivatives with higher log k values (e.g., 1.44 and 1.26 for 3-Cl-2-F and 3,4,5-Cl derivatives, respectively) also demonstrated high antiviral activity. nih.gov This suggests that enhanced lipophilicity facilitates the passage of these compounds across cellular membranes to reach their intracellular targets.

The introduction of halogen atoms at various positions on the quinoline scaffold, such as in 6-chloro or 9-methyl analogues of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile, has been shown to increase the lipophilicity of the resulting products. nih.gov This modification can directly impact their anticancer activity. nih.gov

Chirality and Stereochemical Considerations in Ligand Design and Activity

Chirality and stereochemistry are fundamental aspects of drug design, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral.

In a study involving a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the importance of stereochemistry was highlighted. nih.gov Several racemic compounds showed significant antiproliferative activity against a panel of cancer cell lines. nih.gov To understand the impact of chirality, the pure enantiomers of the most active compounds were synthesized and tested. nih.gov The results revealed that the biological effect was indeed dependent on the stereochemistry of the molecule. nih.gov For instance, the (R)-enantiomer of one of the compounds was found to be the most active, affecting cell cycle phases, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in ovarian carcinoma cells. nih.gov This underscores the necessity of considering stereochemistry in the design of potent and selective 8-hydroxyquinoline-based therapeutic agents.

Correlations between Metal Chelation Properties and Biological Outcomes